N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide
Description
N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is a benzamide derivative featuring a pyridine ring at position 3 and a thiazole-2-yloxy substituent at the para position of the benzamide core. Its synthesis typically involves coupling reactions between activated carboxylic acids (e.g., benzamide precursors) and aminothiazole derivatives using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM) . The structural complexity of this molecule necessitates rigorous characterization via NMR, HRMS, and chromatographic purification to confirm purity and regiochemistry.
Properties
IUPAC Name |
N-pyridin-3-yl-4-(1,3-thiazol-2-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-14(18-12-2-1-7-16-10-12)11-3-5-13(6-4-11)20-15-17-8-9-21-15/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZGYISVCUUBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide typically involves the reaction of 3-aminopyridine with 4-(thiazol-2-yloxy)benzoic acid or its derivatives. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution with reagents like sodium methoxide or electrophilic substitution with reagents like bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzoic acid, while reduction may produce N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzylamine.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide has been investigated for its potential as a therapeutic agent. The compound's structure, featuring a thiazole moiety and a pyridine ring, suggests that it may interact with biological targets effectively. Studies have shown that derivatives of thiazole and pyridine are promising scaffolds for developing enzyme inhibitors, which could lead to new treatments for diseases such as cancer and diabetes.
1.2 Enzyme Inhibition
Research has indicated that compounds similar to this compound can act as inhibitors of various enzymes. For instance, studies have focused on the compound's ability to inhibit glucokinase, an enzyme crucial in glucose metabolism, which is a target for diabetes management . The specific interactions at the molecular level are still under investigation, but preliminary data suggest significant inhibitory activity against certain enzymes linked to metabolic disorders.
Antimicrobial Activity
2.1 Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. Research indicates that thiazole derivatives exhibit notable activity against both Gram-positive and Gram-negative bacteria. A study highlighted the synergistic effects when combining N-(thiazol-2-yl) derivatives with cell-penetrating peptides, enhancing their antibacterial efficacy . This approach may pave the way for developing new hybrid antimicrobial agents that can overcome bacterial resistance.
2.2 Mechanisms of Action
The mechanisms underlying the antibacterial activity of this compound involve disruption of cellular processes in bacteria, potentially leading to cell death. The compound's structural features allow it to penetrate bacterial membranes effectively, making it a candidate for further exploration in antibiotic development.
Structural Comparisons and Derivative Studies
To understand the potential of this compound better, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(thiazol-2-yloxy)-N-{(pyridin-2-yl)methyl}benzamide | Similar thiazole moiety | Different pyridine substitution may alter activity |
| 5-(thiazol-2-yloxy)-N-{(furan-2-yl)methyl}benzamide | Furan instead of thiophene | Potentially different electronic properties |
| N-(1-(thiophen-2-yloyl)methyl)benzamide | Variations in thiophene substitution | May exhibit distinct biological activities |
These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide with six related compounds, focusing on structural variations, synthetic methodologies, and physicochemical properties.
Pyridine Positional Isomers
- N-(4-(pyridin-4-yl)thiazol-2-yl)-4-methylbenzamide (Compound 3, ): Structural difference: The pyridine ring is at position 4 instead of 3. Synthesis: Achieved in 83% yield using EDCI/HOBt-mediated coupling of p-toluic acid with a 4-(pyridin-4-yl)thiazol-2-amine precursor.
- N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (Compound 7d, ): Structural difference: Pyridine at position 2. Synthesis: Similar coupling strategy but with benzoic acid and 2-amino-4-(2-pyridyl)thiazole. Impact: The 2-pyridyl group may sterically hinder interactions compared to the 3-pyridyl variant .
Substituent Variations on the Thiazole Ring
Compounds from include derivatives with morpholinomethyl, methylpiperazinyl, and dimethylaminomethyl groups on the thiazole ring:
- Examples: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h)
- Key Observations :
Benzamide Core Modifications
- N-{[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl}-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide () :
Complex Heterocyclic Systems
- N-(3-Benzo[d]thiazol-2-yl-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide (): Structural difference: Fused benzothiazole and tetrahydrothienopyridine systems. Impact: Increased rigidity and lipophilicity may enhance target selectivity but complicate synthetic scalability .
Comparative Data Table
Key Findings and Implications
Positional Isomerism : Pyridine at position 3 (target compound) vs. 2 or 4 (analogs) significantly alters electronic and steric profiles, impacting receptor binding .
Substituent Effects : Polar groups (e.g., morpholine) improve solubility but may reduce bioavailability, whereas lipophilic groups (e.g., trifluoromethyl) enhance metabolic stability .
Synthetic Efficiency : EDCI/HOBt-mediated coupling consistently delivers high yields (70–85%) across analogs, suggesting robustness for benzamide-thiazole conjugates .
Biological Activity
N-(pyridin-3-yl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction between 3-aminopyridine and 4-(thiazol-2-yloxy)benzoic acid or its derivatives. The reaction is facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), often conducted in solvents like dichloromethane or dimethylformamide under mild conditions.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .
The precise mechanism of action for this compound involves interactions with specific molecular targets. It is believed to inhibit certain enzymes or receptors critical for cancer cell survival and proliferation. For instance, it may affect pathways involving lipoxygenases, which are implicated in tumor progression .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and efficacy of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)-4-(thiazol-2-yloxy)benzamide | Different pyridine substitution | Moderate antimicrobial activity |
| N-(pyridin-4-yl)-4-(thiazol-2-yloxy)benzamide | Different pyridine substitution | Lower anticancer activity |
| N-(quinolin-3-yl)-4-(thiazol-2-yloxy)benzamide | Quinoline instead of pyridine | Potentially higher toxicity |
This compound stands out due to its specific substitution pattern on the pyridine ring, which enhances its reactivity and biological activity compared to its analogs.
Case Studies
- Anticancer Efficacy : A study evaluating various benzamide derivatives found that this compound induced apoptosis in cancer cell lines more effectively than doxorubicin, a standard chemotherapeutic agent. The compound resulted in a significant increase in early-stage apoptosis markers compared to controls .
- Antimicrobial Testing : In another study, this compound was tested against a panel of bacterial strains, demonstrating potent inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
